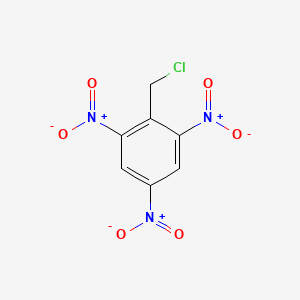

2-(Chloromethyl)-1,3,5-trinitrobenzene

Descripción

2-(Chloromethyl)-1,3,5-trinitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with three nitro groups (-NO₂) at the 1, 3, and 5 positions and a chloromethyl (-CH₂Cl) group at the 2 position.

Propiedades

Número CAS |

7176-28-5 |

|---|---|

Fórmula molecular |

C7H4ClN3O6 |

Peso molecular |

261.57 g/mol |

Nombre IUPAC |

2-(chloromethyl)-1,3,5-trinitrobenzene |

InChI |

InChI=1S/C7H4ClN3O6/c8-3-5-6(10(14)15)1-4(9(12)13)2-7(5)11(16)17/h1-2H,3H2 |

Clave InChI |

PUJXVDWGOSEZMH-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1[N+](=O)[O-])CCl)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

The following analysis compares 2-(Chloromethyl)-1,3,5-trinitrobenzene with two analogous compounds: 2,4,6-trinitrotoluene (TNT) and 2-chloro-1,3,5-trimethylbenzene .

Structural and Functional Comparison

Key Observations :

This could enhance nitro group destabilization, affecting explosive sensitivity or thermal stability . In contrast, 2-chloro-1,3,5-trimethylbenzene lacks nitro groups but features chlorine and methyl substituents, emphasizing steric hindrance and halogen-mediated reactivity (e.g., electrophilic substitution) .

Molecular Weight and Density :

- TNT (227.13 g/mol) and the target compound (theoretical ~262.58 g/mol) differ due to chlorine’s higher atomic mass. Increased density in the chloromethyl derivative might enhance explosive velocity but requires empirical validation.

Reactivity and Applications: TNT is a well-characterized explosive due to its balanced stability and detonation performance . The chloromethyl analog’s nitro-chloromethyl synergy could yield higher brisance but may compromise stability. 2-Chloro-1,3,5-trimethylbenzene is primarily a halogenated aromatic intermediate, lacking explosive utility but relevant in organometallic synthesis .

Research Findings and Hypotheses

- Thermal Stability : TNT decomposes at ~240°C . The chloromethyl group’s electron-withdrawing nature might lower the decomposition temperature of 2-(Chloromethyl)-1,3,5-trinitrobenzene, increasing sensitivity to heat or friction.

- Synthetic Challenges : Chloromethyl-nitrobenzene derivatives often require controlled nitration conditions to avoid premature decomposition, a hurdle absent in TNT’s industrial synthesis .

- Spectroscopic Data: Infrared (IR) spectra of 2-chloro-1,3,5-trimethylbenzene highlight C-Cl stretching at ~550–650 cm⁻¹ and methyl C-H vibrations . Similar analysis for the target compound would require nitro group (-NO₂) peaks (~1520 and 1350 cm⁻¹) and C-Cl bands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.